3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-: is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an indoloquinoxaline moiety, and an ethoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and carbon disulfide.
Introduction of the Indoloquinoxaline Moiety: The indoloquinoxaline moiety is introduced through a condensation reaction between an indole derivative and a quinoxaline derivative. This step often requires the use of strong acids or bases as catalysts.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached to the triazole ring through a nucleophilic substitution reaction. This step typically involves the use of ethoxyphenyl halides and a suitable base.
Industrial Production Methods
Industrial production of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases and medical conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-: can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-thione: A simpler triazole derivative with similar chemical properties but lacking the indoloquinoxaline and ethoxyphenyl groups.
2,4-Dihydro-3H-1,2,4-Triazole-3-thione: Another triazole derivative with a different substitution pattern, leading to variations in its chemical and biological activities.
Indoloquinoxaline Derivatives: Compounds containing the indoloquinoxaline moiety, which exhibit similar biological activities but differ in their overall structure and reactivity.
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
109322-24-9 |
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Molecular Formula |
C25H19ClN6OS |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H19ClN6OS/c1-2-33-21-10-6-5-9-20(21)32-22(29-30-25(32)34)14-31-19-8-4-3-7-16(19)23-24(31)28-17-12-11-15(26)13-18(17)27-23/h3-13H,2,14H2,1H3,(H,30,34) |
InChI Key |
JICGDHXOZKBLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
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